![molecular formula C24H18ClN12Ru+ B12320301 [Ru(bpm)3][Cl]2](/img/structure/B12320301.png)
[Ru(bpm)3][Cl]2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Ru(bpm)3][Cl]2 typically involves the reaction of ruthenium trichloride with 2,2’-bipyrimidine in an aqueous solution. During this process, ruthenium(III) is reduced to ruthenium(II), often with the aid of a reducing agent such as hypophosphorous acid .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The compound is then purified and crystallized for use in various applications .
Chemical Reactions Analysis
Types of Reactions
[Ru(bpm)3][Cl]2 undergoes several types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, often facilitated by its photoredox catalytic properties.
Reduction: It can also be involved in reduction reactions, where it acts as an electron donor or acceptor.
Substitution: Ligand substitution reactions are common, where the bipyrimidine ligands can be replaced by other ligands under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents, reducing agents, and various ligands for substitution reactions. Typical conditions involve aqueous or organic solvents, controlled temperatures, and sometimes the presence of light to activate photoredox processes .
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized organic compounds, while substitution reactions can produce new coordination complexes with different ligands .
Scientific Research Applications
[Ru(bpm)3][Cl]2 has a wide range of scientific research applications, including:
Chemistry: It is used as a photoredox catalyst in organic synthesis, facilitating reactions such as methoxycyclization.
Biology: The compound’s optical properties make it useful in bioimaging and as a probe in various biological assays.
Medicine: Research is ongoing into its potential use in photodynamic therapy for cancer treatment, leveraging its ability to generate reactive oxygen species under light activation.
Mechanism of Action
The mechanism by which [Ru(bpm)3][Cl]2 exerts its effects is primarily through its role as a photoredox catalyst. Upon light activation, the compound undergoes electronic excitation, leading to the generation of reactive intermediates that drive various chemical reactions. The molecular targets and pathways involved include the activation of organic substrates and the facilitation of electron transfer processes .
Comparison with Similar Compounds
Similar Compounds
Tris(2,2’-bipyridine)ruthenium(II) chloride:
Tris(2,2’-bipyridyl)dichlororuthenium(II) hexahydrate: Another related compound with bipyridyl ligands and additional water molecules in its structure.
Uniqueness
The uniqueness of [Ru(bpm)3][Cl]2 lies in its bipyrimidine ligands, which confer distinct photophysical properties compared to its bipyridine counterparts. This makes it particularly effective in specific photoredox catalytic applications and research areas .
Properties
Molecular Formula |
C24H18ClN12Ru+ |
|---|---|
Molecular Weight |
611.0 g/mol |
IUPAC Name |
2-pyrimidin-2-ylpyrimidine;ruthenium(2+);chloride |
InChI |
InChI=1S/3C8H6N4.ClH.Ru/c3*1-3-9-7(10-4-1)8-11-5-2-6-12-8;;/h3*1-6H;1H;/q;;;;+2/p-1 |
InChI Key |
ORPFWAGYEBFJIX-UHFFFAOYSA-M |
Canonical SMILES |
C1=CN=C(N=C1)C2=NC=CC=N2.C1=CN=C(N=C1)C2=NC=CC=N2.C1=CN=C(N=C1)C2=NC=CC=N2.[Cl-].[Ru+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


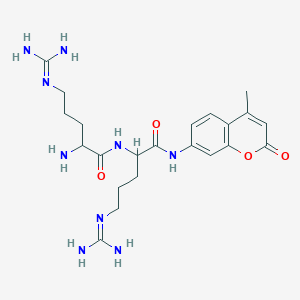
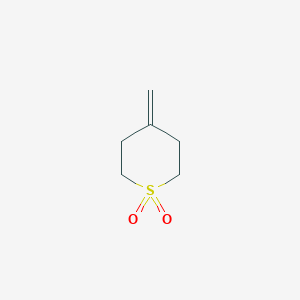
![benzyl N-[6-[[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-6-oxohexyl]carbamate](/img/structure/B12320228.png)
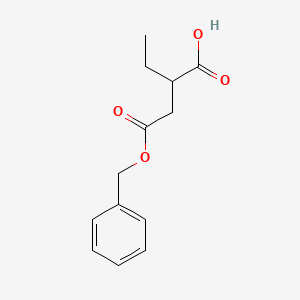
![(9R)-15,16-dimethoxy-10,10-dimethyl-10-azatetracyclo[7.7.1.0(2),.0(1)(3),(1)]heptadeca-1(16),2,4,6,13(17),14-hexaen-10-ium](/img/structure/B12320243.png)
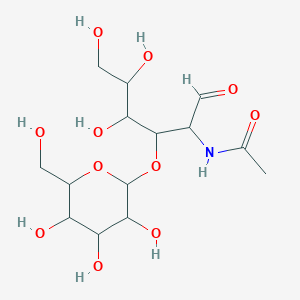
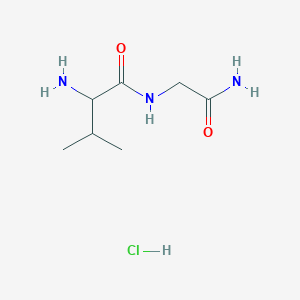
![Prop-2-enyl 7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B12320254.png)


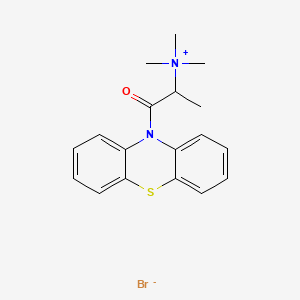
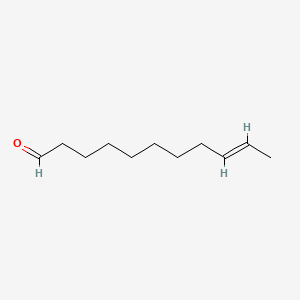
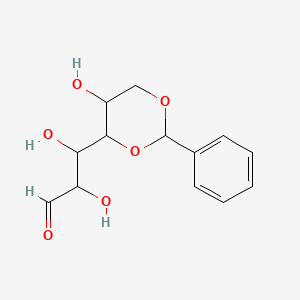
![3,4,19-Trimethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-5-ol](/img/structure/B12320299.png)
